molecular formula C13H18O3 B15308329 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethan-1-ol

1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethan-1-ol

Cat. No.: B15308329
M. Wt: 222.28 g/mol
InChI Key: NGKACECILQFQGD-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethan-1-ol is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . Its structure features a cyclopropane ring linked to an ethanol chain and a 3,4-dimethoxyphenyl group, making it a potential intermediate in organic synthesis and medicinal chemistry research . While its specific biological mechanisms and full spectrum of applications are yet to be fully characterized, compounds with similar structural motifs, such as phenylheteroalkylamine derivatives, are often investigated for their potential in pharmacological research, including the inhibition of enzymes like nitric oxide synthase . This product is provided strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should refer to the safety data sheet and handle this material with appropriate precautions.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

1-cyclopropyl-2-(3,4-dimethoxyphenyl)ethanol

InChI

InChI=1S/C13H18O3/c1-15-12-6-3-9(8-13(12)16-2)7-11(14)10-4-5-10/h3,6,8,10-11,14H,4-5,7H2,1-2H3

InChI Key

NGKACECILQFQGD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(C2CC2)O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 3-Cyclopropyl-2,3-epoxypropionic Acid Ester

The foundational step in this route involves preparing 3-cyclopropyl-2,3-epoxypropionic acid ester, a key intermediate. Cyclopropane rings are typically introduced via carbene addition to alkenes or through ring-closing metathesis. For this compound, the esterification of epoxypropionic acid with alcohols like methanol or ethanol under acidic catalysis (e.g., sulfuric acid) yields the requisite epoxy ester.

Solvolysis and Acid-Mediated Rearrangement

The epoxy ester undergoes solvolysis in aqueous basic conditions (e.g., NaOH or KOH) at 60–80°C, cleaving the epoxide ring to form a diol intermediate. Subsequent treatment with a mineral acid (e.g., HCl or H₂SO₄) at reflux induces rearrangement to cyclopropylacetaldehyde. This step’s efficiency hinges on precise pH control and temperature modulation to minimize side reactions such as over-oxidation or polymerization.

Reduction to Target Alcohol

Cyclopropylacetaldehyde is reduced to 1-cyclopropyl-2-(3,4-dimethoxyphenyl)ethan-1-ol using sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran. NaBH₄ is preferred for its milder conditions and higher selectivity, achieving yields of 75–85%. Catalytic hydrogenation with Pd/C or Raney nickel under H₂ pressure (1–3 atm) offers an alternative, though it requires careful handling to avoid cyclopropane ring opening.

Ketone Reduction Pathway

Synthesis of 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethan-1-one

The ketone precursor, 1-cyclopropyl-2-(3,4-dimethoxyphenyl)ethan-1-one (C₁₃H₁₆O₃), is synthesized via Friedel-Crafts acylation. Reacting 3,4-dimethoxybenzene with cyclopropylacetyl chloride in the presence of Lewis acids like AlCl₃ generates the ketone. This exothermic reaction requires temperatures below 0°C to prevent electrophilic substitution at undesired positions.

Reduction to Secondary Alcohol

The ketone is reduced using NaBH₄ in methanol or LiAlH₄ in diethyl ether. NaBH₄ affords moderate yields (65–70%) but excels in operational simplicity, while LiAlH₄ achieves higher yields (80–85%) at the expense of rigorous anhydrous conditions. Asymmetric reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata) remains underexplored but could address stereochemical control challenges.

Alternative Methods and Modifications

Hydroboronation-Oxidation of Vinylcyclopropane

A legacy method involves hydroboronation of vinylcyclopropane derivatives followed by oxidation. While historically significant, this route’s multi-step nature and low scalability render it less viable for industrial applications.

Grignard Reagent Addition

Reacting cyclopropylmagnesium bromide with 3,4-dimethoxyphenylacetaldehyde represents a theoretical pathway. However, the aldehyde’s sensitivity to strong nucleophiles often leads to side products, necessitating advanced protecting group strategies.

Comparative Analysis of Preparation Methods

Method Steps Key Reagents Yield Purity Scalability
Epoxy Ester Solvolysis 3 NaOH, HCl, NaBH₄ 75–85% ≥98% High
Ketone Reduction 2 AlCl₃, NaBH₄ 65–85% 95–97% Moderate
Hydroboronation-Oxidation 4 BH₃, H₂O₂ 50–60% 90–92% Low

The epoxy ester route excels in scalability and purity, aligning with industrial demands. Conversely, the ketone reduction pathway offers fewer steps but faces challenges in ketone synthesis reproducibility. Hydroboronation remains largely obsolete due to inefficiency.

Optimization and Industrial Considerations

Reaction Condition Optimization

  • Temperature Control : Maintaining solvolysis at 70°C minimizes epoxide ring reopening.
  • Catalyst Selection : Lewis acids like ZnCl₂ in Friedel-Crafts acylation enhance regioselectivity.
  • Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves ≥98% purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethan-1-ol?

  • Methodological Answer : A common approach involves ketone reduction using NaBH₄ or LiAlH₄. For example, starting from 1-cyclopropyl-2-(3,4-dimethoxyphenyl)ethan-1-one, reduction under anhydrous conditions (e.g., THF or ethanol) yields the target alcohol. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity . Alternative routes include Grignard additions to cyclopropane-containing aldehydes, followed by deprotection .

Q. How can the purity and structure of this compound be confirmed?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Identify characteristic peaks (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, aromatic methoxy groups at δ ~3.8 ppm, and hydroxyl proton at δ 1.5–2.5 ppm, broad).
  • HRMS : Confirm molecular ion [M+H]⁺ or [M+Na]⁺ with <5 ppm error.
  • X-ray crystallography (if crystalline): Resolve absolute configuration using SHELX programs for refinement .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Methodological Answer : The compound exhibits moderate solubility in polar solvents (e.g., ethanol, methanol) and low solubility in water due to the hydrophobic cyclopropyl and aromatic groups. For biological assays, dissolve in DMSO (≤1% v/v) to avoid solvent interference. Solubility tests should precede kinetic or pharmacological studies .

Advanced Research Questions

Q. What strategies are effective for analyzing its interaction with neurotransmitter receptors (e.g., serotonin/dopamine receptors)?

  • Methodological Answer : Conduct radiolabeled ligand displacement assays using [³H]-serotonin or [³H]-dopamine. Prepare receptor-rich membranes (e.g., from rat brain tissue), incubate with the compound at varying concentrations (1 nM–10 µM), and measure competitive binding via scintillation counting. Compare IC₅₀ values with known agonists/antagonists to assess affinity .

Q. How does the cyclopropyl group influence reactivity compared to other alkyl substituents?

  • Methodological Answer : The cyclopropyl ring introduces angle strain, enhancing susceptibility to ring-opening reactions under acidic conditions (e.g., with HBr/H₂SO₄). Compare stability with cyclobutyl or linear alkyl analogs via kinetic studies (monitored by NMR or HPLC). The strained ring may also affect metabolic stability in vivo .

Q. How can researchers resolve enantiomers if chirality is present?

  • Methodological Answer : Use chiral chromatography (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) for analytical separation. For preparative resolution, employ enzymatic kinetic resolution with lipases (e.g., Candida antarctica Lipase B) and vinyl acetate as an acyl donor .

Q. What computational methods predict metabolic pathways and degradation products?

  • Methodological Answer : Perform in silico metabolism prediction using software like GLORY or MetaSite. Input the SMILES structure to identify potential cytochrome P450 oxidation sites (e.g., hydroxylation of the cyclopropane or demethylation of methoxy groups). Validate predictions with in vitro microsomal assays .

Q. How do structural modifications (e.g., methoxy group position) affect biological activity?

  • Methodological Answer : Synthesize analogs (e.g., 2-(2,4-dimethoxyphenyl) or 2-(3,5-dimethoxyphenyl) variants) and test in parallel via structure-activity relationship (SAR) studies . Use standardized assays (e.g., antimicrobial disk diffusion or enzyme inhibition) to quantify potency shifts. Molecular docking (AutoDock Vina) can rationalize binding mode differences .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., 25°C, pH 7.4 buffer). Use controlled degradation studies (e.g., heat, light, oxidizers) with HPLC monitoring. Cross-reference with structurally similar compounds (e.g., 2-(3,4-dimethylphenyl) analogs) to identify trends in physicochemical behavior .

Methodological Tables

Parameter Recommended Method Reference
Synthetic Yield OptimizationNaBH₄ reduction in anhydrous THF, 0°C → RT
Chiral ResolutionChiralpak IA column, 90:10 hexane:isopropanol
Receptor Binding AssayRadiolabeled displacement, rat brain membranes

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